molecular formula C12H16ClF3N2O2 B6661936 2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride

2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride

Cat. No.: B6661936
M. Wt: 312.71 g/mol
InChI Key: OIEZFBOHCRUUQL-UHFFFAOYSA-N
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Description

2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amino groups.

    Acylation: Formation of the benzamide core by reacting the amine with an acyl chloride.

    Substitution: Introduction of the trifluoromethyl groups via nucleophilic substitution reactions.

    Quaternization: Formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the benzamide core to the corresponding amine.

    Substitution: Nucleophilic substitution reactions involving the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary amines.

Scientific Research Applications

2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethylamine hydrochloride
  • 2,2,2-trifluoro-1-methyl-ethylhydrazine hydrochloride
  • N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide

Uniqueness

Compared to similar compounds, 2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride is unique due to its specific substitution pattern on the benzamide core and the presence of the methoxyethylamino group

Properties

IUPAC Name

2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2.ClH/c1-19-7-6-16-4-5-17-12(18)8-2-3-9(13)11(15)10(8)14;/h2-3,16H,4-7H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEZFBOHCRUUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCNC(=O)C1=C(C(=C(C=C1)F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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